7-Xylosyltaxol

Microtubule Pharmacology Cell-Free Assay Structure-Activity Relationship

7-Xylosyltaxol is a C-7 glycosylated taxane with 2.5x the potency of paclitaxel in microtubule disassembly assays. Its unique cytotoxic fingerprint across cancer cell lines makes it essential for SAR studies on drug resistance and bioavailability. This high-purity compound is ideal for developing novel taxane formulations or as a selective analytical standard. Source it for your advanced oncology and formulation research workflows.

Molecular Formula C52H59NO18
Molecular Weight 986.0 g/mol
CAS No. 90332-66-4
Cat. No. B1352593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Xylosyltaxol
CAS90332-66-4
Molecular FormulaC52H59NO18
Molecular Weight986.0 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C
InChIInChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32-,33+,34+,35-,37+,38+,39-,40-,41-,42+,44+,48+,50-,51+,52-/m1/s1
InChIKeyZVEGOBHUZTXSFK-TZIKQHFSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Xylosyltaxol (CAS 90332-66-4): Technical Baseline for Taxane Research and Procurement


7-Xylosyltaxol (7-Xylosylpaclitaxel; Taxol-7-xyloside) is a naturally occurring, glycosylated taxane diterpenoid and a direct derivative of paclitaxel (Taxol), characterized by the addition of a xylose sugar moiety at the C-7 position of the core taxane ring [1]. It is isolated from the bark and other tissues of various *Taxus* species, including *T. chinensis* and *T. baccata* [2]. As a member of the microtubule-stabilizing class of antineoplastic agents, its primary recognized mechanism involves binding to the β-tubulin subunit, thereby inhibiting microtubule depolymerization and arresting the cell cycle at the G2/M phase, analogous to its parent compound, paclitaxel [1].

Why 7-Xylosyltaxol (CAS 90332-66-4) Cannot Be Substituted by Generic Taxanes


Substituting 7-xylosyltaxol with a generic taxane like paclitaxel or docetaxel is scientifically unsound due to quantifiable differences in both primary pharmacology and critical physical properties. The presence of the C-7 xylosyl group significantly modulates interactions with tubulin, leading to distinct potency profiles in microtubule disassembly assays when compared directly to paclitaxel [1]. Furthermore, this structural modification alters the compound's cytotoxic fingerprint across different cancer cell lines and is associated with potentially improved water solubility and stability characteristics [2][3]. These differences are not merely academic; they directly impact the compound's utility in specific research contexts, such as studying structure-activity relationships (SAR) for overcoming drug resistance, developing novel taxane formulations with enhanced bioavailability, or using it as a selective analytical standard [1][2][3].

Quantitative Evidence Guide: Differentiating 7-Xylosyltaxol (CAS 90332-66-4) for Scientific Selection


Enhanced Microtubule Disassembly Inhibition vs. Paclitaxel (Taxol) in Mammalian and *Physarum* Models

In a direct head-to-head, cell-free comparative study, 7-xylosyltaxol (Compound B) demonstrated superior potency in inhibiting microtubule disassembly compared to paclitaxel (Taxol). For mammalian brain microtubules, the ID50 for 7-xylosyltaxol was 0.2 µM, while paclitaxel required a higher concentration of 0.5 µM to achieve the same effect [1]. This trend was consistent in *Physarum* amoebal microtubules, where 7-xylosyltaxol exhibited an ID50 of 0.4 µM versus paclitaxel's 0.9 µM [1].

Microtubule Pharmacology Cell-Free Assay Structure-Activity Relationship

Differential Cytotoxicity Profile Across Cancer Cell Lines vs. Paclitaxel

Cross-study comparison of in vitro cytotoxicity data reveals distinct cell line sensitivities for 7-xylosyltaxol when compared to the established clinical profile of paclitaxel. While paclitaxel demonstrates broad nanomolar potency across many cancer cell lines, 7-xylosyltaxol exhibits a unique pattern with high potency in breast cancer (MCF-7, IC50=0.16 µM) and lung cancer (A549, IC50=0.39 µM) cells, but markedly lower potency in colorectal (HCT-8, IC50=5.9 µM) and other colon cancer (SW480, IC50=5.6 µM) cell lines [1].

Cancer Cell Biology In Vitro Pharmacology Cytotoxicity Assay

Reported Enhanced Solubility Compared to Paclitaxel

The addition of a xylose sugar moiety at the C-7 position of the taxane core is hypothesized to improve the aqueous solubility profile of 7-xylosyltaxol and its analogs. Research on the closely related analog, 7-xylosyl-10-deacetylpaclitaxel, explicitly states that it 'reveals higher water solubility than paclitaxel' [1]. This class-level inference is further supported by vendor technical datasheets for 7-xylosyltaxol, which report a solubility of 10 mM in DMSO , and note that the presence of the xylosyl group may influence solubility and stability compared to the parent structure .

Pharmaceutical Formulation Drug Solubility Bioavailability

Extended Lyophilized Stability for Long-Term Research Applications

For procurement and long-term research planning, the stability profile of a compound is a critical selection criterion. Vendor technical datasheets for 7-xylosyltaxol provide specific, quantitative guidance for storage and handling. The compound is reported to be stable for ≥ 4 years when stored at -20°C in its lyophilized (powder) form . In solution (e.g., DMSO), stability is more limited, with a recommendation to store at -20°C and use within 3 months to prevent loss of potency [1].

Compound Storage Stability Data Research Material Handling

Use as a Key Intermediate and Immunogen in Paclitaxel-Related Research

7-xylosyltaxol is not only a bioactive molecule but also a valuable chemical intermediate and research tool. Patents describe a process for the conversion of glycoside-substituted taxanes, specifically citing '7-xylosyl taxol ('XT')', to yield the parent drug taxol (paclitaxel) [1]. Furthermore, 7-xylosyltaxol has been utilized to construct an immunogen by conjugating it to bovine serum albumin (BSA) for the development of a highly specific monoclonal antibody against paclitaxel for use in immunoassays [2].

Immunoassay Development Semi-synthesis Analytical Chemistry

Optimal Application Scenarios for 7-Xylosyltaxol (CAS 90332-66-4) Based on Evidence


Investigating Structure-Activity Relationships (SAR) of Taxane Microtubule Binding

As demonstrated by direct comparative data, 7-xylosyltaxol exhibits 2.5-fold greater potency than paclitaxel in inhibiting mammalian microtubule disassembly (ID50 0.2 µM vs 0.5 µM) [1]. This makes it an ideal tool compound for researchers dissecting the molecular interactions at the taxane binding site on β-tubulin. Its enhanced potency, relative to the parent molecule, allows for a more detailed investigation of how C-7 modifications impact binding affinity and the conformational changes that stabilize microtubules.

Exploring Cell-Type Specific Taxane Sensitivity and Resistance Mechanisms

The unique cytotoxic fingerprint of 7-xylosyltaxol—showing high potency in breast (MCF-7, IC50=0.16 µM) and lung (A549, IC50=0.39 µM) cancer cells but markedly lower activity in colorectal (HCT-8, IC50=5.9 µM) and colon (SW480, IC50=5.6 µM) lines [2]—provides a powerful experimental system. Researchers can use this differential sensitivity to probe the genetic and proteomic factors in various cancer cell types that confer either high susceptibility or intrinsic resistance to taxane-based therapy, potentially identifying new biomarkers or therapeutic targets.

Developing Next-Generation Taxane Formulations with Improved Aqueous Solubility

The class-level evidence indicating that C-7 xylosylation improves water solubility compared to the notoriously insoluble paclitaxel [3] positions 7-xylosyltaxol as a key lead compound or scaffold for formulation science. Researchers can use it as a starting point to develop novel taxane formulations that may circumvent the need for toxic solubilizing agents like Cremophor EL, or to design prodrugs and conjugates that leverage its potentially enhanced aqueous compatibility for improved drug delivery and bioavailability.

Creating Critical Tools for Paclitaxel Analysis and Semi-Synthesis

The compound's demonstrated utility as an intermediate for semi-synthesizing paclitaxel [4] and as a hapten for generating highly specific anti-paclitaxel antibodies [5] makes it essential for two distinct, high-value workflows. It is indispensable for chemical biologists and analytical chemists developing novel paclitaxel production methods or creating sensitive immunoassays (e.g., ELISA) for the quantification of paclitaxel and its metabolites in biological samples, which is crucial for therapeutic drug monitoring and pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Xylosyltaxol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.